2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one
Description
2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one is an organic compound featuring a central ethanone backbone substituted with a pyrrolidin-1-yl group and a phenoxy moiety. The phenoxy group is further modified at the ortho position with a 1-aminopropyl chain.
Properties
IUPAC Name |
2-[2-(1-aminopropyl)phenoxy]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-13(16)12-7-3-4-8-14(12)19-11-15(18)17-9-5-6-10-17/h3-4,7-8,13H,2,5-6,9-11,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHNCPFJHROPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OCC(=O)N2CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one involves several steps. The synthetic route typically starts with the preparation of the phenoxy intermediate, followed by the introduction of the aminopropyl group and the pyrrolidinyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The primary applications of this compound lie in its potential as an antidepressant and anxiolytic agent. The presence of the aminopropyl moiety indicates possible interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This interaction is crucial for mood regulation and could position the compound as a candidate for treating mood disorders.
Preliminary studies suggest that 2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one may enhance serotonergic signaling by binding to serotonin receptors. Research indicates that compounds structurally similar to this one exhibit significant antidepressant and anxiolytic effects, making it a promising subject for further pharmacological exploration.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Involving appropriate amines and phenolic compounds, often facilitated by catalysts.
- Nucleophilic Substitution Reactions : Due to the presence of the pyrrolidinyl group, which can act as a nucleophile.
Comparative Analysis with Related Compounds
The following table compares this compound with other known antidepressants:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Metoprolol | Propanolamine with phenoxy group | Antihypertensive |
| Sertraline | Selective serotonin reuptake inhibitor | Antidepressant |
| Fluoxetine | Selective serotonin reuptake inhibitor | Antidepressant |
| Paroxetine | Selective serotonin reuptake inhibitor | Antidepressant |
| Duloxetine | Serotonin-norepinephrine reuptake inhibitor | Antidepressant |
The unique structural arrangement of this compound may confer distinct pharmacological properties compared to these well-studied antidepressants. Its dual interaction potential with both serotonin and norepinephrine systems could offer new therapeutic avenues in treating mood disorders.
Future Research Directions
Future research should focus on:
- Binding Affinity Studies : To elucidate how this compound interacts with various biological targets.
- Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for assessing its viability as a therapeutic agent.
- Clinical Trials : Initiating clinical trials to evaluate its safety and efficacy in humans.
Mechanism of Action
The mechanism of action of 2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with target proteins, while the phenoxy and pyrrolidinyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pharmacologically relevant molecules. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights:
Aromatic vs. The trifluoromethyl-benzimidazole derivative incorporates electron-withdrawing groups that may stabilize the molecule against enzymatic degradation, a feature absent in the target compound.
The aminopropyl chain in the target compound could impart moderate solubility via its primary amine, though this may be less effective than the piperazine and hydroxypropyl groups in ’s compound.
Pharmacological Hypotheses: Pyrrolidin-1-yl ethanone derivatives are recurrent in kinase and receptor modulation (e.g., JNK activation in ). The target compound’s amine and ketone groups may similarly influence intracellular signaling, though this requires validation. The lack of safety data for the target compound contrasts with ’s dihydrochloride derivative, which has been structurally optimized for therapeutic use .
Biological Activity
2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one, with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol, is a compound that has garnered attention for its biological activity. This article explores its synthesis, mechanism of action, biological effects, and potential applications in various fields.
The synthesis of this compound typically involves several steps:
- Preparation of the Phenoxy Intermediate : This step includes the formation of the phenoxy group.
- Introduction of the Aminopropyl Group : This is achieved through nucleophilic substitution reactions.
- Addition of the Pyrrolidinyl Group : A pyrrolidine ring is introduced to complete the structure.
Common solvents used in these reactions include dichloromethane and ethanol, often employing catalysts like palladium on carbon for efficiency .
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | 2-[2-(1-aminopropyl)phenoxy]-1-pyrrolidin-1-ylethanone |
| Appearance | Oil |
| Storage Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with target proteins, while the phenoxy and pyrrolidinyl groups enhance binding affinity and specificity. These interactions can modulate enzyme or receptor activity, leading to various biological effects such as anticonvulsant properties and potential neuroprotective effects .
Biological Effects
Recent studies have highlighted several key biological activities associated with this compound:
- Anticonvulsant Activity : Research indicates that derivatives similar to this compound exhibit significant anticonvulsant effects in animal models, particularly through interactions with serotonin receptors and adrenergic receptors .
- Proteomics Research : The compound is utilized in proteomics to study protein interactions, which may lead to insights into cellular functions and disease mechanisms .
Case Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant efficacy of various pyrrolidin derivatives, including those similar to this compound. The results demonstrated a significant reduction in seizure incidence in models subjected to maximal electroshock (MES) tests, indicating potential therapeutic applications for epilepsy treatment .
Case Study 2: Protein Interaction Studies
In another study focusing on proteomics, this compound was tested for its ability to modulate protein interactions within cellular pathways. The findings suggested that it could act as a useful tool for understanding protein dynamics in various biological contexts .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
| Compound Type | Similarity | Biological Activity |
|---|---|---|
| Pyrrolidine Derivatives | Share pyrrolidine structure | Anticonvulsant and neuroprotective |
| Phenoxy Compounds | Contain phenoxy group | Used in pharmaceutical synthesis |
| Aminopropyl Derivatives | Feature aminopropyl group | Involved in enzyme inhibition studies |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one and its structural analogs?
- Answer: The compound can be synthesized via Pd-catalyzed α-arylation of trimethylsilyl enolates, as demonstrated for structurally similar difluoroacetamides (e.g., coupling with brominated aryl precursors under palladium catalysis) . Condensation reactions with carbonyl compounds in acetonitrile, followed by purification via column chromatography, are also effective for ethanone-containing derivatives . Characterization typically involves / NMR, HRMS, and IR spectroscopy to confirm regiochemistry and functional groups .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Answer:
- NMR spectroscopy : Resolves substituent positions on the phenoxy and pyrrolidine rings (e.g., coupling constants for stereochemistry).
- HRMS : Validates molecular formula and detects isotopic patterns, especially for halogenated analogs .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) functional groups .
- 2D NMR (e.g., COSY, NOESY) : Clarifies complex stereochemistry in analogs with multiple chiral centers .
Q. What in vitro models are suitable for preliminary pharmacological screening?
- Answer: Receptor-binding assays (e.g., GABA for anxiolytic activity) and enzyme inhibition studies (e.g., kinases) are common. Phenothiazine-derived ethanones have been tested in elevated plus maze (EPM) models for anti-anxiety activity, using Diazepam as a reference standard .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized to achieve high chiral purity?
- Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd with chiral ligands) can be employed. For example, Pd-catalyzed couplings using enantiopure bromoarenes or chiral pyrrolidine precursors may improve stereochemical outcomes . Monitor enantiomeric excess (ee) via chiral HPLC or NMR for fluorinated derivatives .
Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?
- Answer:
- Replicate studies : Ensure consistent assay conditions (e.g., cell lines, dosage).
- Purity verification : Use HPLC-MS to rule out impurities (>95% purity required) .
- Computational validation : Perform molecular docking (e.g., Autodock Vina) to compare binding affinities across analogs. For example, nitrophenyl-substituted derivatives showed enhanced anti-anxiety activity due to stronger receptor interactions .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Answer:
- Molecular docking : Autodock Vina or Schrödinger Suite to simulate binding to receptors (e.g., GABA, serotonin transporters). Docking scores correlate with in vivo efficacy .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
- QSAR modeling : Relate substituent electronic effects (Hammett constants) to activity trends .
Q. What strategies resolve spectral data contradictions (e.g., overlapping NMR signals)?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
